Pamam dendrimergeneration&

Catalog No.
S973692
CAS No.
202009-64-1
M.F
C110H176N26Na16O44
M. Wt
2934.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamam dendrimergeneration&

CAS Number

202009-64-1

Product Name

Pamam dendrimergeneration&

IUPAC Name

hexadecasodium;3-[2-[3-[2-[3-[2-[bis[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl-[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-(2-carboxylatoethyl)amino]propanoate

Molecular Formula

C110H176N26Na16O44

Molecular Weight

2934.6 g/mol

InChI

InChI=1S/C110H192N26O44.16Na/c137-83(115-33-73-127(53-13-95(149)150)54-14-96(151)152)1-41-123(42-2-84(138)116-34-74-128(55-15-97(153)154)56-16-98(155)156)69-29-111-91(145)9-49-135(50-10-92(146)112-30-70-124(43-3-85(139)117-35-75-129(57-17-99(157)158)58-18-100(159)160)44-4-86(140)118-36-76-130(59-19-101(161)162)60-20-102(163)164)81-82-136(51-11-93(147)113-31-71-125(45-5-87(141)119-37-77-131(61-21-103(165)166)62-22-104(167)168)46-6-88(142)120-38-78-132(63-23-105(169)170)64-24-106(171)172)52-12-94(148)114-32-72-126(47-7-89(143)121-39-79-133(65-25-107(173)174)66-26-108(175)176)48-8-90(144)122-40-80-134(67-27-109(177)178)68-28-110(179)180;;;;;;;;;;;;;;;;/h1-82H2,(H,111,145)(H,112,146)(H,113,147)(H,114,148)(H,115,137)(H,116,138)(H,117,139)(H,118,140)(H,119,141)(H,120,142)(H,121,143)(H,122,144)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180);;;;;;;;;;;;;;;;/q;16*+1/p-16

InChI Key

KKDVRAVJOOYSGF-UHFFFAOYSA-A

SMILES

C(CN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Pamam dendrimers are a type of synthetic, star-burst shaped molecule with unique properties that have made them attractive for a variety of scientific research applications. Their well-defined structure, controllable size, and ability to encapsulate guest molecules have led to their exploration in areas such as drug delivery, gene therapy, and diagnostics [].

Drug Delivery

One of the most promising applications of Pamam dendrimers is in drug delivery. Their ability to encapsulate therapeutic agents and deliver them to specific targets within the body is of significant interest. The surface of the dendrimer can be modified to attach targeting molecules that can recognize and bind to specific receptors on cells. This targeted delivery can improve the efficacy of a drug by reducing side effects and increasing the concentration of the drug at the desired site of action [].

Gene Therapy

Pamam dendrimers are also being investigated for their potential use in gene therapy. They can be used to carry DNA plasmids or genes into cells, which can then be expressed to produce a therapeutic effect. The dendrimer can protect the DNA from degradation and facilitate its delivery into the cell nucleus, where it can be transcribed and translated into protein [].

Diagnostics

Pamam dendrimers can also be used for diagnostic purposes. They can be functionalized with imaging agents or biosensors that can detect specific biomarkers of disease. The dendrimer can deliver the imaging agent or biosensor to the target site, where it can bind to the biomarker and generate a signal that can be detected using various imaging techniques [].

Polyamidoamine dendrimers, commonly referred to as PAMAM dendrimers, are a class of branched macromolecules characterized by their highly symmetrical structure and well-defined molecular architecture. They were first synthesized by Donald Tomalia in 1985 and have since gained prominence in various fields due to their unique properties. PAMAM dendrimers are built around a central core, typically ethylenediamine, with successive layers or "generations" of branching units added through a divergent synthesis method. Each generation increases the number of terminal functional groups, primarily amines, which can be modified for specific applications. Their size ranges from 1 to 10 nanometers, making them suitable for interactions with biological systems .

That enable their functionalization and application in drug delivery and other fields. The synthesis typically involves:

  • Michael Addition: This reaction is used to attach acrylic acid methyl esters to the central core amines.
  • Aminolysis: Following the Michael addition, aminolysis with ethylenediamine generates new reactive sites for further branching.
  • Functionalization: The terminal amine groups can be modified through acylation, alkylation, or conjugation with drugs or targeting moieties.

These reactions allow for the customization of PAMAM dendrimers for specific applications, such as enhancing solubility or targeting specific cells .

The synthesis of PAMAM dendrimers primarily follows a divergent approach:

  • Core Formation: The process begins with a central core molecule (e.g., ethylenediamine).
  • Branching: Successive generations are created by repeatedly adding branching units through reactions like Michael addition and aminolysis.
  • Purification: Post-synthesis purification methods such as membrane dialysis are essential to remove impurities and ensure uniformity across batches .

This method allows for precise control over the size and functionality of the dendrimer.

Polyamidoamine Dendrimers (PAMAM)AmidoaminePrimary aminesHighDrug delivery, gene therapyPolypropylenimine Dendrimers (PPI)PolyaminePrimary aminesModerateDrug deliveryPolyester DendrimersPolyesterVariousHighDrug delivery, imaging

PAMAM dendrimers are unique due to their high degree of branching and surface functionality, which allows for extensive modification and application versatility compared to other types of dendrimers .

Studies on PAMAM dendrimer interactions reveal their potential in biomedical applications:

  • Binding Studies: PAMAM dendrimers can bind with various biomolecules, including proteins and nucleic acids, facilitating drug delivery and gene therapy.
  • Cell Membrane Interaction: The positive charge of PAMAM dendrimers enhances their interaction with cell membranes, promoting cellular uptake .
  • Toxicity Assessments: Research indicates that cytotoxicity varies with generation size; lower generations show better biocompatibility compared to higher generations .

Dates

Modify: 2024-04-14

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